Tedizolid

概要

説明

テジゾリドは、オキサゾリジノン系に属する合成抗生物質です。 主に、メチシリン耐性黄色ブドウ球菌(MRSA)やバンコマイシン耐性腸球菌フェシウムを含む、感受性グラム陽性菌による急性細菌性皮膚および皮膚構造感染症の治療に使用されます 。 テジゾリドリン酸は、体内において活性化合物テジゾリドに変換されるプロドラッグです .

製法

テジゾリドリン酸は、特定の中間体をカップリングさせる多段階プロセスによって合成されます。 一般的な方法の1つは、(5R)-3-(4-ブロモ-3-フルオロフェニル)-5-(ヒドロキシメチル)オキサゾリジン-2-オンと2-(2-メチル-2H-テトラゾール-5-イル)ピリジン-5-ボロン酸ピナコールエステルを反応させる方法です 。 この反応は、一般的に、窒素雰囲気下で、パラジウム触媒と酢酸カリウムを1,4-ジオキサン中、高温で反応させます 。 生成物を再結晶によって精製することにより、高純度のテジゾリドリン酸が得られます .

準備方法

Tedizolid phosphate is synthesized through a multi-step process involving the coupling of specific intermediates. One common method involves the reaction of (5R)-3-(4-bromo-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one with 2-(2-methyl-2H-tetrazol-5-yl)pyridine-5-boronic acid pinacol ester . The reaction is typically carried out under nitrogen atmosphere with a palladium catalyst and potassium ethanoate in 1,4-dioxane at elevated temperatures . The product is then purified through recrystallization to obtain high-purity this compound phosphate .

化学反応の分析

Structural Modifications

Tedizolid’s molecular structure differs from linezolid in two key ways:

-

D-ring substitution : Enhances hydrogen bonding with the 23S rRNA of bacterial ribosomes, improving potency .

-

Hydroxymethyl group : Replaces the acetamide group, reducing steric hindrance and improving activity against cfr-resistant strains .

| Feature | Linezolid | This compound |

|---|---|---|

| Ribosomal binding | Moderate affinity | Stronger due to D-ring |

| Resistance profile | Susceptible to cfr | Effective against cfr |

| Solubility | Lower | Higher (phosphate group) |

Decomposition Reactions

This compound undergoes esterase-mediated hydrolysis in vivo, producing its active metabolite this compound M1 . The reaction is:

This pathway accounts for its pharmacokinetic profile, with 82% excreted via feces and 18% via urine .

Pharmacokinetic Implications

This compound’s metabolism and excretion are governed by:

| Parameter | Value |

|---|---|

| Oral bioavailability | ~91% |

| Volume of distribution | 67–80 L |

| Metabolic pathway | Hepatic ester hydrolysis |

Key Reaction Mechanisms

The Suzuki coupling mechanism involves oxidative addition and transmetalation steps :

-

Palladium activation : Pd(0) → Pd(II) via oxidative addition

-

Boronate transmetalation : Transfer of aryl group from boronate to palladium

This compound’s chemical synthesis and metabolic pathways underscore its enhanced clinical utility compared to earlier oxazolidinones. Structural optimizations enable improved ribosomal targeting and resistance profiles, while its prodrug formulation ensures bioavailability .

科学的研究の応用

Clinical Efficacy

Clinical Trials and Studies

- Phase III Trials : The ESTABLISH-1 and ESTABLISH-2 trials compared tedizolid phosphate (200 mg once daily for 6 days) to linezolid (600 mg twice daily for 10 days). Results indicated non-inferiority in clinical outcomes, with sustained response rates of 69.3% for this compound versus 71.9% for linezolid at the end of treatment .

- Real-World Evidence : A study involving 81 patients treated with this compound for various off-label indications (e.g., osteomyelitis, respiratory infections) reported a favorable clinical outcome in 75.3% of cases. Adverse effects were minimal, with only 11.1% of patients experiencing treatment-related complications .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties:

- Bioavailability : The absolute oral bioavailability is approximately 91%, with consistent pharmacokinetic profiles observed in both oral and intravenous administration routes .

- Tissue Penetration : this compound achieves high tissue concentrations, particularly in pulmonary tissues, suggesting potential efficacy in treating respiratory infections .

| Pharmacokinetic Parameter | Value |

|---|---|

| Oral Bioavailability | ~91% |

| Protein Binding | ~90% |

| Peak Plasma Concentration | 1.2-5.1 µg/ml |

| Half-life | Approximately 12 hours |

Safety Profile

This compound's safety profile is generally favorable compared to linezolid:

- Adverse Events : In clinical studies, the incidence of adverse events was lower than that observed with linezolid, particularly concerning hematological issues .

- Long-term Use : Data from long-term use indicate low rates of adverse effects, reinforcing this compound's potential for extended treatment regimens without significant toxicity .

Case Studies

- Case Study on Osteomyelitis : A patient with chronic osteomyelitis previously treated unsuccessfully with linezolid showed significant improvement after switching to this compound. The patient tolerated the medication well over a prolonged period without notable adverse effects.

- Prosthetic Joint Infections : In another case involving prosthetic joint infections, this compound was effective in managing infection while minimizing the risk of adverse reactions associated with prolonged antibiotic therapy.

作用機序

テジゾリドは、細菌タンパク質合成を阻害することで抗菌効果を発揮します。 細菌リボソームの50Sサブユニットの23SリボソームRNAに結合し、タンパク質合成の開始複合体の形成を阻害します 。 この機序は、他のオキサゾリジノンと類似していますが、より強力で、耐性発達の頻度が低くなっています .

類似化合物との比較

テジゾリドは、別のオキサゾリジノン系抗生物質であるリネゾリドと比較されることがよくあります。 両方の化合物は作用機序が類似していますが、テジゾリドはより強力で、半減期が長くなっています 。 テジゾリドはまた、リネゾリドと比較して、血液学的副作用が少なく、安全性プロファイルが優れています 。その他の類似化合物としては、以下のようなものがあります。

リネゾリド: グラム陽性菌に対して幅広い活性を有する、最初のオキサゾリジノン系抗生物質。

ラデゾリド: 耐性菌株に対する活性を強化した、より新しいオキサゾリジノン。

テジゾリドは、その高い効力、優れた安全性プロファイル、耐性菌株に対する有効性において独自の特性を備えており、オキサゾリジノン系抗生物質の貴重な選択肢となっています .

生物活性

Tedizolid is a novel oxazolidinone antibiotic that has garnered attention for its efficacy against various Gram-positive bacteria, particularly in the treatment of acute bacterial skin and skin structure infections (ABSSSI). This article delves into the biological activity of this compound, discussing its mechanism of action, pharmacokinetics, and clinical efficacy supported by relevant case studies and research findings.

This compound functions primarily as a bacteriostatic agent , inhibiting bacterial protein synthesis. It achieves this by binding to the 23S ribosomal RNA of the 50S ribosomal subunit, which prevents the formation of the 70S initiation complex necessary for protein synthesis. This mechanism is similar to that of linezolid but is enhanced by the unique D-ring structure of this compound, which facilitates stronger binding and potentially contributes to its in vivo bactericidal activity observed in some animal models .

Pharmacokinetics

This compound is administered as a prodrug, this compound phosphate, which enhances its solubility and bioavailability. Upon oral administration, this compound phosphate is rapidly converted to active this compound by alkaline phosphatases in the intestinal lining. The bioavailability of a single oral dose (200 mg) is approximately 91.5% . The pharmacokinetic profile indicates a two-compartment model with sigmoidal absorption and linear elimination. Notably, plasma protein binding ranges from 78% in dogs to 97.7% in rats, with human binding at approximately 84.6% .

Clinical Efficacy

This compound has been evaluated in multiple clinical trials, most notably the Phase 3 ESTABLISH trials, which compared its efficacy to linezolid in treating ABSSSI. Results indicated that this compound was non-inferior to linezolid, demonstrating similar clinical cure rates while offering advantages such as once-daily dosing and a favorable safety profile .

Table 1: Summary of Key Clinical Trials

| Study Name | Design | Comparator | Population | Outcome |

|---|---|---|---|---|

| ESTABLISH-1 | Phase 3 Randomized Control | Linezolid | Adults with ABSSSI | Non-inferior efficacy |

| ESTABLISH-2 | Phase 3 Randomized Control | Linezolid | Adults with ABSSSI | Similar safety profile |

| OASIS-2 | Oral Administration Study | Linezolid | Adults with ABSSSI | Positive efficacy results |

Case Studies

-

Case Study: Treatment of MRSA Infections

A study reported successful treatment outcomes using this compound in patients with methicillin-resistant Staphylococcus aureus (MRSA) infections. Patients exhibited significant clinical improvement within days of initiating therapy, highlighting this compound's effectiveness against resistant strains . -

Case Study: Pediatric Use

In pediatric populations, this compound has shown promise due to its favorable dosing schedule and safety profile. A case series indicated rapid resolution of skin infections without significant adverse effects, suggesting its potential for broader use in younger patients .

Resistance Profile

This compound exhibits activity against various resistant Gram-positive organisms, including those resistant to linezolid. Its unique mechanism and structural modifications contribute to overcoming some resistance mechanisms seen with older antibiotics . The compound has demonstrated effectiveness against strains with high-level resistance profiles, making it a valuable option in an era of increasing antibiotic resistance.

特性

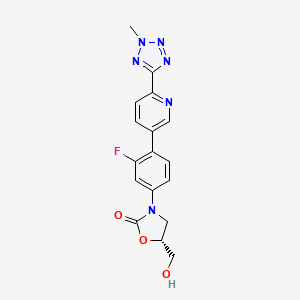

IUPAC Name |

(5R)-3-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-5-(hydroxymethyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN6O3/c1-23-21-16(20-22-23)15-5-2-10(7-19-15)13-4-3-11(6-14(13)18)24-8-12(9-25)27-17(24)26/h2-7,12,25H,8-9H2,1H3/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFALPSLJIHVRKE-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4CC(OC4=O)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4C[C@@H](OC4=O)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10234975 | |

| Record name | Tedizolid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10234975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Despite renewed efforts to combat the spread of antimicrobial resistance, multidrug-resistant organisms, including gram-positive bacteria such as methicillin-resistant _Staphylococcus aureus_, remain a threat. Oxazolidinones represent a relatively new class of antibacterials inhibiting protein synthesis that is generally capable of overcoming resistance to other bacterial protein synthesis inhibitors. Protein synthesis involves the action of ribosomes, multi-subunit complexes composed of both protein and ribosomal RNA (rRNA) substituents. Translocation along the length of a messenger RNA and concomitant protein synthesis involves the action of the A, P, and E sites of the peptidyltransferase centre (PTC), which accepts charged aminoacyl-tRNAs and catalyzes the formation of peptide bonds between them. The bacterial 70S ribosome comprises a small (30S) and a large (50S) subunit. Early studies into the mechanism of action of oxazolidinone antibiotics suggested that they inhibit a step in the initiation of protein synthesis. However, this mechanism was inconsistent with mapped resistance mutations, and later studies involving cross-linking and direct structural determination of the binding site revealed that oxazolidinones, including both [linezolid] and tedizolid, bind in the A site of the PTC by interacting with the 23S rRNA component. The structural studies also revealed that oxazolidinone binding alters the conformation of a conserved nucleotide in the 23S rRNA (U2585 in _Escherichia coli_), which renders the PTC non-productive for peptide bond formation. Hence, tedizolid exerts its effect through inhibiting bacterial protein synthesis. | |

| Record name | Tedizolid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14569 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

856866-72-3 | |

| Record name | Tedizolid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=856866-72-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tedizolid [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0856866723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tedizolid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14569 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tedizolid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10234975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5R)-3-[3-fluoro-4-[6-(2-methyl-1,2,3,4-tetrazol-5-yl)pyridin-3-yl]phenyl]-5-(hydroxymethyl)-1,3-oxazolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TEDIZOLID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97HLQ82NGL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。